Regioisomeric Differentiation: 3-Carboxamide vs. 2-Carboxamide Position on the Thiophene Ring
The target compound bears the carboxamide at the 3-position of the thiophene ring. In the AstraZeneca IKK-2 inhibitor patent family (US7572826B2), the 3-carboxamide configuration is specified as the scaffold for compounds demonstrating IKK-2 inhibitory activity, whereas the 2-carboxamide regioisomer falls outside the claimed pharmacophore [1]. The closest regioisomeric comparator, N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide (CAS 1215660-48-2), shares an identical molecular formula (C11H15NO2S) and molecular weight (225.31 g/mol) but differs in the attachment position of the carboxamide to the thiophene ring . In published SAR studies on thiophene carboxamide JNK inhibitors, replacement of the 3-carboxamide with ester or cyano groups reduced activity from IC50 ~5.4 μM to >100 μM, demonstrating the functional criticality of the 3-carboxamide for kinase target engagement [2]. This regioisomeric distinction is critical: for any user exploring IKK-2- or JNK-directed chemical biology, the 3-carboxamide is the required configuration, and the 2-carboxamide regioisomer cannot serve as a substitute.
| Evidence Dimension | Carboxamide position on thiophene ring (3- vs. 2-) |
|---|---|
| Target Compound Data | Thiophene-3-carboxamide (carboxamide at position 3); CAS 1219914-37-0; MW 225.31; TPSA 77.6 Ų; XLogP3 1.3 [3] |
| Comparator Or Baseline | N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide (CAS 1215660-48-2); MW 225.31; identical molecular formula C11H15NO2S; carboxamide at position 2 |
| Quantified Difference | Identical molecular weight and formula; differentiated solely by carboxamide regioattachment. In JNK SAR: 3-carboxamide IC50 ~5.4 μM vs. ester/cyano replacement IC50 >100 μM [2]. Direct pairwise bioactivity data for these two specific regioisomers is not available in the public domain. |
| Conditions | SAR inference from JNK1 TR-FRET assay (BindingDB) and thiophene-3-carboxamide JNK inhibitor series [2]. IKK-2 patent pharmacophore specification from US7572826B2 [1]. |
Why This Matters
The 3-carboxamide configuration is a prerequisite for engagement with the IKK-2 and JNK kinase targets; procurement of the 2-carboxamide regioisomer would yield a compound with fundamentally different—and likely absent—target activity in these pathways.
- [1] US Patent US7572826B2. Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. Filed 13 January 2004. Available at: https://patents.google.com/patent/US7572826. View Source
- [2] BindingDB BDBM50342333. 2-(2-o-tolylacetamido)thiophene-3-carboxamide: JNK1 IC50 = 6000 nM. Available at: https://www.bindingdb.org. View Source
- [3] Kuujia.com. CAS No. 1219914-37-0 – Computed Properties: XLogP3 1.3, TPSA 77.6 Ų. Available at: https://www.kuujia.com/cas-1219914-37-0.html (accessed 2026-04-29). View Source
